1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound. It is also known as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid . The chemical formula is C7H9ClN2O2 and the molecular weight is 188.61 .
Synthesis Analysis
The synthesis of this compound and its analogues can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods. The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, a radical addition followed by intramolecular cyclization affords the important pyrazole skeleton in good to excellent yields under mild conditions with wide group tolerance .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.40±0.1 g/cm3 (Predicted), melting point of 164 °C, boiling point of 339.5±42.0 °C (Predicted), flash point of 159.1°C, and vapor pressure of 3.55E-05mmHg at 25°C .Scientific Research Applications
Synthetic Methodologies and Structural Analysis
- Synthesis and Characterization : Research has demonstrated the synthesis and structural characterization of pyrazole derivatives, highlighting the importance of these compounds in the development of biologically active molecules. For instance, studies have explored the combined experimental and theoretical investigations of pyrazole carboxylic acid derivatives, utilizing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016) Research on Chemical Intermediates. This approach provides insights into the molecular structure and electronic properties of these compounds.
- Novel Synthesis Approaches : Efforts have been made to develop efficient synthetic routes for producing new pyrazole derivatives. For example, a novel synthesis method has been reported for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, showcasing the versatility of pyrazole derivatives in synthesizing heterocyclic compounds (Ghaedi et al., 2015) RSC Advances.
Potential Bioactivities and Applications
- Coordination Polymers : Pyrazole carboxylic acid derivatives have been used as ligands in the synthesis of coordination polymers. These materials exhibit unique structural diversities and potential applications in catalysis, luminescence, and as materials for gas storage. For instance, the synthesis of d^10 metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands shows the potential of these compounds in materials science (Cheng et al., 2017) New Journal of Chemistry.
- Corrosion Inhibition : Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments, demonstrating their potential in industrial applications to protect metals against corrosion (Herrag et al., 2007) Portugaliae Electrochimica Acta.
Safety and Hazards
When handling 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, it is recommended to avoid prolonged or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container, away from oxidizers and strong acids or bases . In case of contact with skin or eyes, it is advised to immediately rinse with plenty of water and seek medical help .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The presence of the pyrazole ring and carboxylic acid group may play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involved in cell signaling, enzyme activity, and gene expression .
Pharmacokinetics
The compound’s solubility, molecular weight, and chemical structure suggest that it may be well-absorbed and distributed throughout the body . The presence of the carboxylic acid group may also influence its metabolism and excretion .
Result of Action
Similar compounds have been shown to have various biological effects, including antimicrobial and antiparasitic activities .
Action Environment
The action of 1-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . The compound’s stability may also be affected by these factors .
properties
IUPAC Name |
2-ethyl-4-methylpyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(7(10)11)5(2)4-8-9/h4H,3H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDFCPGHFOOHKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238612 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379811-59-2 | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-5-carboxylic acid, 1-ethyl-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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